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Compound of Interest

Compound Name: Sorbitan monododecanoate

Cat. No.: B1682155 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to prevent phase separation in Sorbitan monododecanoate (Span 20) emulsions.

Frequently Asked Questions (FAQs)
Q1: What is Sorbitan monododecanoate (Span 20) and why is it used in emulsions?

A1: Sorbitan monododecanoate, also known as Span 20, is a non-ionic surfactant derived

from sorbitol and lauric acid.[1] It is widely used as an emulsifier and stabilizer in various

industries, including pharmaceuticals, cosmetics, and food.[1][2] Its chemical structure allows it

to reduce the surface tension between oil and water, facilitating their mixing to form stable

emulsions.[1][2]

Q2: What is the Hydrophilic-Lipophilic Balance (HLB) and why is it critical for emulsion stability?

A2: The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to select

surfactants for emulsion development.[3] The HLB value indicates the balance between the

hydrophilic (water-loving) and lipophilic (oil-loving) portions of a surfactant molecule.

Emulsifiers with low HLB values are more oil-soluble and are suitable for water-in-oil (W/O)

emulsions, while those with high HLB values are more water-soluble and favor the formation of

oil-in-water (O/W) emulsions.[4] Matching the emulsifier blend's HLB to the required HLB of the

oil phase is crucial for creating a stable emulsion.
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Q3: What is the HLB value of Span 20 and what type of emulsion does it typically form?

A3: Span 20 has a low HLB value of approximately 8.6.[4][5] This makes it ideal for creating

water-in-oil (W/O) emulsions, where water droplets are dispersed in a continuous oil phase.[4]

Q4: How can I create a stable oil-in-water (O/W) emulsion using Span 20?

A4: To create a stable O/W emulsion, Span 20 is typically blended with a high HLB surfactant,

such as Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80).[3][4] By combining a low

HLB emulsifier with a high HLB emulsifier, you can achieve an intermediate HLB value that

matches the required HLB of your oil phase, which is necessary for O/W emulsion stability.[4]

Troubleshooting Guide: Preventing Phase
Separation
Problem: My Sorbitan monododecanoate emulsion is separating into distinct oil and water

layers.

This phenomenon, known as phase separation or breaking, is a sign of an unstable emulsion.

The following sections provide potential causes and solutions to this common issue.

Issue 1: Incorrect Hydrophilic-Lipophilic Balance (HLB)
Cause: The HLB of the emulsifier system does not match the required HLB of the oil phase.

This is a primary cause of emulsion instability, leading to coalescence of the dispersed phase

droplets.[6]

Solution:

Determine the Required HLB of Your Oil Phase: Different oils have different required HLB

values for stable emulsification. Refer to the table below for the required HLB of common

oils.
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Oil/Wax Required HLB (for O/W Emulsion)

Beeswax 12

Canola Oil 7

Castor Oil 14

Cetyl Alcohol 15

Coconut Oil 8

Lanolin, anhydrous 12

Mineral Oil, light 12

Olive Oil 7

Peanut Oil 6

Stearic Acid 15

Stearyl Alcohol 14

Sunflower Oil 7

This table provides approximate values. It is always recommended to experimentally

determine the optimal HLB for your specific ingredients.[7][8]

Calculate the Required HLB for an Oil Blend: If you are using a mixture of oils, calculate the

weighted average of their required HLB values.

Formula: Required HLB of blend = (% Oil A x Required HLB of A) + (% Oil B x Required HLB

of B) + ...

Example: For a blend of 70% Canola Oil (Required HLB 7) and 30% Coconut Oil (Required

HLB 8): Required HLB = (0.70 * 7) + (0.30 * 8) = 4.9 + 2.4 = 7.3

Calculate the Proportions of Span 20 and a High-HLB Surfactant: To achieve the desired

HLB, blend Span 20 (HLB = 8.6) with a high-HLB surfactant like Tween 80 (HLB = 15.0).
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Formula: % High HLB Surfactant = 100 * (Required HLB - HLB of Low Surfactant) / (HLB of

High Surfactant - HLB of Low Surfactant) % Low HLB Surfactant = 100 - % High HLB

Surfactant

Example: To achieve a required HLB of 12 with a Span 20/Tween 80 blend: % Tween 80 =

100 * (12 - 8.6) / (15.0 - 8.6) = 100 * 3.4 / 6.4 ≈ 53.1% % Span 20 = 100 - 53.1 = 46.9%

Issue 2: Insufficient Emulsifier Concentration
Cause: An inadequate amount of emulsifier will not sufficiently cover the surface of the

dispersed droplets, leading to their coalescence and eventual phase separation.[6]

Solution: A general starting point for the total emulsifier concentration is 10% of the weight of

the oil phase.[5][9] However, the optimal concentration can vary depending on the specific

formulation and should be determined experimentally. Typical usage levels for Span 20 in

topical preparations are between 0.5% and 5%.[3]

Issue 3: Improper Homogenization
Cause: The droplet size of the dispersed phase is too large, which can accelerate creaming or

sedimentation, leading to phase separation.[6] This is often due to insufficient mechanical force

during emulsification. Conversely, excessive shear can sometimes break an emulsion.

Solution:

Utilize a High-Shear Homogenizer: To create smaller, more uniform droplets and improve

stability, use a high-shear mixer or homogenizer.[4][10]

Optimize Homogenization Parameters: The speed and duration of homogenization are

critical. For example, one study found that a homogenization speed of 3600 rpm was

effective in reducing droplet size and improving stability.[4] Increasing homogenization time

can also lead to smaller droplet sizes, but excessive time may lead to re-coalescence.[11]

[12] It is important to optimize these parameters for your specific system.

Issue 4: Low Viscosity of the Continuous Phase
Cause: A low viscosity in the continuous phase allows the dispersed droplets to move more

freely, increasing the likelihood of collisions and coalescence.[6]
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Solution:

Incorporate Viscosity Modifiers: Add thickening agents such as natural gums (e.g., xanthan

gum) or synthetic polymers (e.g., carbomers) to the continuous phase.[13][14] Increasing the

viscosity slows down the movement of droplets, thereby enhancing emulsion stability.[13][14]

For O/W emulsions, xanthan gum at a concentration of 0.1% to 0.3% can provide good

thickening and stabilization.[15]

Issue 5: Influence of pH and Electrolytes
Cause: The pH of the aqueous phase and the presence of electrolytes can affect the stability of

emulsions, particularly those stabilized by non-ionic surfactants. While non-ionic surfactants are

generally less sensitive to pH than ionic surfactants, extreme pH values can still impact

stability.[16][17] Electrolytes can influence the hydration of the surfactant molecules, which in

turn affects the emulsion's stability.[3][18]

Solution:

Optimize pH: For non-ionic surfactant systems, a neutral pH is often more favorable for

stability than acidic or basic conditions.[16] It is advisable to measure and adjust the pH of

your final formulation.

Evaluate Electrolyte Effects: If your formulation contains electrolytes, their concentration can

impact stability. The effect of electrolytes on non-ionic surfactants can be complex,

sometimes increasing and sometimes decreasing stability depending on the specific salt and

its concentration.[3] It is recommended to perform stability tests with varying electrolyte

concentrations to find the optimal range for your system.

Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W)
Emulsion
This protocol outlines the general steps for preparing a stable O/W emulsion using a blend of

Span 20 and Tween 80.
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Phase Preparation

Emulsification

Final Steps

1. Prepare Oil Phase:
- Weigh oil(s)
- Add Span 20

- Heat to 70-75°C

3. Combine Phases:
Slowly add the oil phase to the water phase with continuous stirring.

2. Prepare Water Phase:
- Weigh water

- Add Tween 80 and any water-soluble additives
- Heat to 70-75°C

4. Homogenize:
Immediately homogenize the mixture using a high-shear mixer at a predetermined speed and time.

5. Cool Down:
Continue gentle stirring while the emulsion cools to room temperature.

6. Add Final Ingredients:
Add any temperature-sensitive ingredients below 40°C.

7. Adjust pH:
Measure and adjust the final pH if necessary.

Click to download full resolution via product page

Figure 1. Experimental workflow for preparing a stable O/W emulsion.

Protocol 2: Emulsion Stability Assessment
This protocol describes common methods for evaluating the stability of your prepared

emulsion.
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Initial Characterization

Accelerated Stability Testing Long-Term Stability

1. Macroscopic Observation:
Visually inspect for any signs of phase separation, creaming, or coalescence.

4. Centrifugation Test:
Centrifuge the emulsion (e.g., 3000 rpm for 30 minutes) and measure the volume of any separated layers.

2. Droplet Size Analysis:
Measure the initial droplet size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction.

5. Freeze-Thaw Cycles:
Subject the emulsion to multiple cycles of freezing and thawing (e.g., -15°C to 45°C) and observe for any changes.

3. Viscosity Measurement:
Measure the initial viscosity of the emulsion.

6. Storage Test:
Store samples at different temperatures (e.g., room temperature, 40°C) and monitor for changes over time.

7. Re-evaluation:
Periodically repeat steps 1, 2, and 3 on the stored samples to track changes in appearance, droplet size, and viscosity.
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decision process issue Emulsion is Unstable
(Phase Separation)

Is the HLB of the
emulsifier blend correct

for the oil phase?

Recalculate and adjust
the Span 20/Tween ratio.

No

Is the emulsifier
concentration sufficient?

Yes

Increase the total
emulsifier concentration.

No

Is the homogenization
process adequate?

Yes

Increase homogenization speed/time
or use a high-shear mixer.

No

Is the continuous
phase viscosity too low?

Yes

Add a viscosity modifier
(e.g., xanthan gum).

No

Are pH or electrolytes
causing instability?

Yes

Adjust pH to neutral
and/or optimize electrolyte concentration.

Yes

Stable Emulsion Achieved

No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1682155#how-to-prevent-phase-separation-in-
sorbitan-monododecanoate-emulsions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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